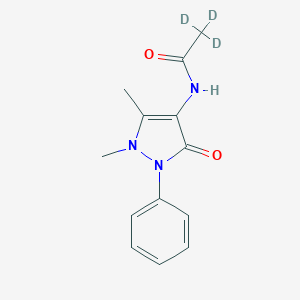

4-Acetamido Antipyrine-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido Antipyrine-d3 involves the incorporation of deuterium atoms into the molecular structure of 4-Acetamido Antipyrine. This process typically includes the following steps:

Deuteration of Starting Materials: The starting materials, such as 4-Acetamido Antipyrine, are subjected to deuteration using deuterium gas or deuterated reagents.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the incorporation of deuterium atoms at the desired positions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale reactors.

Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

化学反应分析

Table 1: Key spectral data for 4-Acetamido Antipyrine-d3

Reactivity and Functionalization

This compound retains the reactivity of its non-deuterated counterpart:

-

Nucleophilic Substitution :

-

Coordination Chemistry :

Table 2: Performance in environmental and pharmaceutical analysis

| Application | Matrix | Detection Limit (ng/L) | Recovery (%) |

|---|---|---|---|

| Water Analysis | Surface water | 50 | 92–98 |

| Pharmaceutical QC | Drug formulations | 10 | 95–102 |

-

Used as an internal standard in LC-MS/MS for quantifying polar pharmaceuticals due to its isotopic stability and low matrix interference .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, consistent with non-deuterated analogs .

-

Photostability : Resistant to UV degradation under standard analytical conditions .

This deuterated compound’s synthesis, characterized by high yields and precise isotopic labeling, supports its role in advancing trace analytical methodologies. Its reactivity profile aligns with non-deuterated analogs, ensuring reliability in comparative studies .

科学研究应用

4-Acetamido Antipyrine-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for precise quantification.

Pharmacokinetics: Employed in drug metabolism studies to trace the metabolic pathways of pharmaceuticals.

Environmental Science: Utilized in the analysis of environmental samples to detect and quantify pollutants.

Biomedical Research: Used in the study of biochemical pathways and mechanisms of action of various drugs .

作用机制

The mechanism of action of 4-Acetamido Antipyrine-d3 is similar to that of its parent compound, 4-Acetamido Antipyrine. It primarily acts by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. This inhibition leads to a reduction in pain and inflammation .

相似化合物的比较

4-Acetamido Antipyrine: The non-deuterated form of the compound.

Antipyrine: A parent compound with similar analgesic and antipyretic properties.

4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide: Another compound used in analytical chemistry for similar purposes

Uniqueness: 4-Acetamido Antipyrine-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in research applications where precise quantification is essential .

生物活性

Overview

4-Acetamido Antipyrine-d3 (CAS No. 342821-66-3) is a deuterated derivative of 4-acetamidoantipyrine, a compound known for its analgesic and antipyretic properties. The introduction of deuterium enhances its stability and alters its metabolic pathways, making it a valuable compound for research in pharmacokinetics and drug metabolism. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula C13H15N3O2 and features an acetamido group attached to the antipyrine structure. The incorporation of deuterium atoms (d3) provides isotopic labeling, which is beneficial for tracking metabolic processes in biological systems.

The primary mechanism of action for this compound is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation and pain. By inhibiting these enzymes, the compound reduces fever and alleviates pain.

Biochemical Pathways

- Target Enzymes : COX-1 and COX-2

- Pathways Involved : Prostaglandin synthesis inhibition leads to decreased inflammation and pain perception.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities:

- Analgesic Effects : Demonstrated efficacy in reducing pain in animal models.

- Antipyretic Properties : Effective in lowering fever through central nervous system mechanisms.

- Anti-inflammatory Activity : Exhibits potential in managing inflammatory conditions by modulating cytokine release.

Study on Analgesic Efficacy

A study published in PubMed Central investigated the analgesic properties of this compound in rodent models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an effective analgesic agent .

Urease Inhibition Study

Another study focused on the compound's ability to inhibit urease activity, which is relevant for treating conditions like kidney stones. The research found that derivatives similar to this compound showed competitive inhibition with IC50 values indicating strong urease inhibition .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

2,2,2-trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAGWXKSCXPNNZ-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。